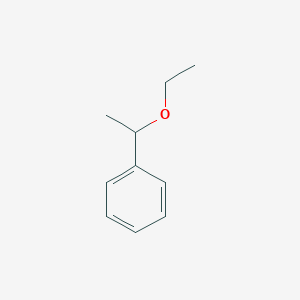

(1-Ethoxyethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

3299-05-6 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-ethoxyethylbenzene |

InChI |

InChI=1S/C10H14O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

InChI Key |

MVTKJCAAJPVUHJ-UHFFFAOYSA-N |

SMILES |

CCOC(C)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(C)C1=CC=CC=C1 |

Other CAS No. |

3299-05-6 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxyethyl Benzene and Its Structural Analogues

Direct Synthetic Routes to (1-Ethoxyethyl)benzene

Direct synthetic methods offer a more straightforward approach to obtaining this compound. These methods primarily involve the formation of the ether linkage directly onto the ethylbenzene (B125841) framework.

Acid-Catalyzed Additions and Etherifications Involving Styrene (B11656) Derivatives

A prominent direct route to this compound involves the acid-catalyzed addition of ethanol (B145695) to styrene. This reaction proceeds through an electrophilic addition mechanism. msu.edu In the presence of an acid catalyst, such as sulfuric acid, the alkene functionality of styrene is protonated, leading to the formation of a carbocation intermediate. youtube.comyoutube.com This carbocation is then attacked by the nucleophilic oxygen atom of ethanol. youtube.com Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound. youtube.com The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the proton adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the more stable benzylic carbocation. msu.eduyoutube.com

An alternative, yet closely related, method is the acid-catalyzed etherification of 1-phenylethanol (B42297) with ethanol. researchgate.netmasterorganicchemistry.com In this process, the hydroxyl group of 1-phenylethanol is protonated by an acid catalyst, forming a good leaving group (water). The departure of water generates a carbocation at the benzylic position, which is then susceptible to nucleophilic attack by ethanol to form the ether. masterorganicchemistry.com

The table below summarizes the key aspects of these acid-catalyzed methods.

| Method | Starting Materials | Catalyst | Key Intermediate | Governing Principle |

| Addition to Styrene | Styrene, Ethanol | Strong Acid (e.g., H₂SO₄) | Benzylic Carbocation | Markovnikov's Rule youtube.com |

| Etherification of 1-Phenylethanol | 1-Phenylethanol, Ethanol | Strong Acid (e.g., H₂SO₄) | Benzylic Carbocation | SN1-type reaction |

Catalytic Approaches to α-Alkoxyethylation of Aromatic Systems

More advanced synthetic strategies focus on the direct catalytic α-alkoxyethylation of benzene (B151609) and its derivatives. These methods often employ transition metal or Lewis acid catalysts to facilitate the formation of the C-O bond at the benzylic position. Gold-catalyzed C-H alkylation of unactivated arenes represents a modern approach, demonstrating high site-selectivity without the need for a directing group. nih.gov In such transformations, both the catalyst and specific reagents play crucial roles in achieving the desired chemo- and regioselectivity. nih.gov

Lewis acid-catalyzed hydroalkoxylation of styrene with alcohols also provides a direct route to α-aryl ethers like this compound. Catalysts such as triflic acid have been shown to be effective for the intermolecular addition of alcohols to olefins. organic-chemistry.org These reactions are typically mild and can tolerate various functional groups. organic-chemistry.org

Stereoselective Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure this compound is of significant interest due to the chirality of the molecule. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction. Transition metal catalysis, particularly with chiral ligands, is a powerful tool for achieving high enantioselectivity. For instance, palladium-catalyzed enantioselective allylation of ketene-derived enolates has been developed for the synthesis of α-allyl esters, a related class of chiral compounds. rsc.org Similarly, enantioselective α-arylation of aldehydes and ketones has been achieved using organo-SOMO catalysis and cobalt-catalyzed semipinacol rearrangements, respectively, highlighting the potential for creating chiral α-aryl centers. chemrxiv.orgsemanticscholar.org

Enzymatic resolutions offer another avenue for obtaining enantiomerically enriched products. For example, acylase I has been used to catalyze the stereoselective acylation of racemic 1-phenylethanol, allowing for the separation of the enantiomers. nih.gov The development of catalytic enantioselective methods for the α-functionalization of amines also provides a conceptual framework that could be adapted for the synthesis of chiral ethers. nih.gov

Indirect Synthetic Strategies Involving this compound Precursors

Indirect methods involve the synthesis of a precursor molecule that can be subsequently converted to this compound or its analogues. These strategies offer flexibility in introducing various substituents onto the aromatic ring or modifying the ether side chain.

Construction via Substituted Phenols and Alcohols

A common indirect route to aryl ethyl ethers involves the Williamson ether synthesis, where a substituted phenoxide reacts with an ethyl halide. rsc.org This method is highly versatile for preparing a wide range of aryl ethers. tandfonline.com For instance, a substituted phenol (B47542) can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from an ethylating agent like ethyl bromide or diethyl sulfate. tandfonline.comgoogle.com

Modern variations of this approach utilize environmentally benign ethylating agents such as diethyl carbonate in the presence of a base. tandfonline.com The synthesis of substituted phenols themselves can be achieved through various methods, including the oxidation of corresponding carbocycles or cycloaddition cascades. oregonstate.edu

| Reaction | Reactants | Key Features |

| Williamson Ether Synthesis | Substituted Phenol, Ethyl Halide/Sulfate, Base | Versatile, classic method for ether formation. rsc.org |

| Green Ethylation | Substituted Phenol, Diethyl Carbonate, Base | Environmentally friendly alternative. tandfonline.com |

Modification of Existing Aryl Ethyl Ether Frameworks

Another indirect strategy involves the modification of a pre-existing aryl ethyl ether, such as phenetole (B1680304) (ethoxybenzene). This can be achieved through functionalization of the aromatic ring or the ethyl side chain. For example, electrophilic aromatic substitution reactions can introduce substituents onto the benzene ring of phenetole.

More recently, methods for the direct functionalization of the α-C-H bond of the alkyl group in aryl alkyl ethers have been developed. Photocatalytic methods using an acridinium (B8443388) catalyst have shown high selectivity for the functionalization of the α-position of the alkyl group in aryl alkyl ethers with electron-poor alkenes. researchgate.net This approach operates via single-electron oxidation of the arene followed by deprotonation at the α-position to generate a radical intermediate, which then reacts with the alkene. researchgate.net This methodology allows for the introduction of various functional groups at the benzylic position of an existing aryl ethyl ether framework, providing a pathway to analogues of this compound.

Development of Sustainable and Green Chemical Syntheses for this compound

The development of sustainable and environmentally benign synthetic methods is a cornerstone of modern green chemistry. In the context of producing this compound and its structural analogues, research has increasingly focused on replacing traditional stoichiometric reagents and hazardous solvents with more eco-friendly alternatives. Key strategies in this endeavor include the use of solid acid catalysts, microwave-assisted synthesis, and the exploration of greener reaction media. These approaches aim to improve reaction efficiency, simplify product purification, and minimize waste generation.

One promising avenue for the green synthesis of ethers, including secondary benzylic ethers like this compound, involves the use of heterogeneous solid acid catalysts. These catalysts, such as zeolites and clays (B1170129) like montmorillonite (B579905) K-10, offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. scispace.com Solid acids are non-corrosive, easily separable from the reaction mixture by simple filtration, and often reusable, which reduces waste and processing costs. mdpi.com

For instance, the etherification of alcohols can be effectively catalyzed by various solid acids. Zeolites, with their well-defined porous structures and tunable acidity, are particularly effective. d-nb.info The etherification of glycerol (B35011) with benzyl (B1604629) alcohol, a reaction analogous to the formation of this compound from 1-phenylethanol and ethanol, has been successfully demonstrated using β-zeolite as a catalyst. scispace.com The shape-selective nature of zeolites can also prevent the formation of bulkier byproducts, leading to higher selectivity for the desired ether. scispace.com Similarly, montmorillonite K-10, an acidic clay, has been shown to be an efficient catalyst for various organic transformations, including esterification and etherification reactions, often under solvent-free conditions. mdpi.comresearchgate.net

Another key aspect of green synthesis is the use of non-toxic and recyclable solvents. A recent study on the etherification of benzyl alcohols utilized propylene (B89431) carbonate as a green and recyclable solvent in combination with iron(II/III) chloride catalysts. nih.govacs.org This system proved effective for both symmetrical and unsymmetrical etherification of primary and secondary benzylic alcohols, offering a more environmentally friendly alternative to traditional chlorinated solvents. nih.govacs.org While this specific study did not include the reaction of 1-phenylethanol with ethanol to form this compound, the successful etherification of other secondary benzylic alcohols suggests its potential applicability.

Microwave-assisted organic synthesis (MAOS) represents another significant advancement in green chemistry. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity by providing rapid and uniform heating. fip.org This technique has been successfully applied to a wide range of organic reactions, including those catalyzed by solid acids like montmorillonite K-10. fip.org The combination of microwave heating with solvent-free conditions or the use of green solvents can lead to highly efficient and environmentally friendly synthetic protocols.

The following tables summarize findings from studies on green synthetic methodologies for ethers that are structurally related to this compound, illustrating the potential for sustainable production of this compound.

Table 1: Solid Acid Catalyzed Etherification of Benzylic Alcohols

Interactive Data Table

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| FeCl3·6H2O | 1-Phenylethanol, Benzyl alcohol | Propylene Carbonate | 100 | 24 | 85 | nih.gov |

| FeCl2·4H2O / Ligand | 1-(Naphthalen-2-yl)ethanol, Benzyl alcohol | Propylene Carbonate | 100 | 24 | 88 | nih.gov |

| β-Zeolite | Glycerol, Benzyl alcohol | None | 150 | 4 | 45 (monoether) | scispace.com |

| Montmorillonite K-10 | Glycerol, Benzyl alcohol | None | 150 | 4 | 20 (monoether) | scispace.com |

Table 2: Green Synthesis of Related Ethers - Detailed Research Findings

Interactive Data Table

| Study Focus | Catalyst System | Key Findings | Green Chemistry Aspects |

| Eco-friendly Etherification of Benzyl Alcohols | FeCl3·6H2O or FeCl2·4H2O with a pyridine (B92270) bis-thiazoline ligand in propylene carbonate | Effective for both symmetrical and unsymmetrical etherification of primary and secondary benzylic alcohols with moderate to good yields (52-91%). nih.govacs.org | Use of a green, recyclable solvent (propylene carbonate); avoidance of hazardous reagents and traditional volatile organic compounds. nih.govacs.org |

| Etherification of Glycerol with Benzyl Alcohol | Solid acids (β-zeolite, Amberlyst-35, montmorillonite K-10) | β-Zeolite showed the best selectivity for the mono-benzyl-glycerol ether due to its shape-selective properties. scispace.com Montmorillonite K-10 also catalyzed the reaction. scispace.com | Use of heterogeneous, reusable solid acid catalysts, reducing waste and simplifying work-up procedures. scispace.com |

| Benzylation of Alcohols | 2-Benzyloxypyridine and methyl triflate | A protocol for the synthesis of benzyl ethers that avoids the use of more hazardous benzylating agents like benzyl halides. nih.gov | In-situ generation of the active benzylating agent, potentially reducing the handling of hazardous materials. nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 Ethoxyethyl Benzene

Reactions at the Aromatic Core of (1-Ethoxyethyl)benzene

The aromatic ring of this compound is susceptible to attack by electrophiles, a characteristic reaction of benzene (B151609) and its derivatives. The substituent, an α-alkoxyalkyl group, influences both the rate of these reactions and the regiochemical outcome.

The mechanism proceeds in two main steps:

Formation of the Arenium Ion : The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as the arenium ion or sigma complex. byjus.commsu.edu For attack at the ortho and para positions, an additional resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen, providing significant stabilization. This extra stabilization is not possible for meta attack.

Deprotonation : A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.commsu.edu

Due to this directing effect, electrophilic substitution on this compound is expected to yield a mixture of ortho and para isomers, with the para product often predominating due to reduced steric hindrance.

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(1-Ethoxyethyl)-4-nitrobenzene and 1-(1-Ethoxyethyl)-2-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-(1-ethoxyethyl)benzene and 1-Bromo-2-(1-ethoxyethyl)benzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-1-(1-ethoxyethyl)benzene and 2-Alkyl-1-(1-ethoxyethyl)benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(1-Ethoxyethyl)phenyl)ethan-1-one and 1-(2-(1-Ethoxyethyl)phenyl)ethan-1-one |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). Following the principles of electrophilic aromatic substitution, halogenation of this compound would primarily yield the para-halogenated derivative. This halo-substituted compound can then serve as a substrate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For example, 1-bromo-4-(1-ethoxyethyl)benzene could be coupled with phenylboronic acid to synthesize 4-(1-ethoxyethyl)-1,1'-biphenyl. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. harvard.edu

Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction of 1-iodo-4-(1-ethoxyethyl)benzene with an alkene like styrene (B11656), under Heck conditions, would yield a substituted stilbene (B7821643) derivative. The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

| Reaction Name | Substrate | Coupling Partner | Catalyst/Base | Expected Product |

|---|---|---|---|---|

| Suzuki Coupling | 1-Bromo-4-(1-ethoxyethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(1-Ethoxyethyl)-1,1'-biphenyl |

| Heck Reaction | 1-Iodo-4-(1-ethoxyethyl)benzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | (E)-1-(1-Ethoxyethyl)-4-styrylbenzene |

Transformations Involving the α-Ethoxyethyl Moiety

The α-ethoxyethyl side chain is prone to transformations that involve the cleavage or modification of the C-O ether bond, particularly due to its benzylic nature.

Benzylic ethers are susceptible to cleavage under acidic conditions. organic-chemistry.org The reaction of this compound with aqueous acid (hydrolysis) or an alcohol in the presence of an acid catalyst (alcoholysis) proceeds readily. The mechanism is typically SN1 in nature, facilitated by the stability of the resulting benzylic carbocation. libretexts.orglibretexts.org

The mechanism involves:

Protonation of the Ether Oxygen : The acid catalyst protonates the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). nih.govmasterorganicchemistry.com

Formation of a Benzylic Carbocation : The protonated ether undergoes heterolytic cleavage of the C-O bond to release ethanol (B145695) and form a resonance-stabilized secondary benzylic carbocation (the 1-phenylethyl cation). libretexts.org

Nucleophilic Attack : The carbocation is rapidly trapped by a nucleophile present in the medium. In hydrolysis, the nucleophile is water, yielding 1-phenylethanol (B42297). In alcoholysis, the nucleophile is another alcohol (R'OH), resulting in the formation of a new ether.

The benzylic α-carbon is a key site for nucleophilic substitution. As discussed above, under acidic conditions, the reaction proceeds via an SN1 mechanism involving a carbocation intermediate. This allows for the introduction of a variety of nucleophiles at the benzylic position. youtube.comyoutube.com

In addition to acid-catalyzed solvolysis, other nucleophilic substitution pathways exist. For instance, nickel-catalyzed cross-coupling reactions can displace the alkoxy group. Stereospecific Kumada cross-coupling of enantioenriched benzylic ethers with Grignard reagents has been shown to proceed with inversion of configuration at the benzylic center, suggesting a mechanism that avoids the formation of a free carbocation. acs.org

| Conditions | Nucleophile | Product |

|---|---|---|

| H₃O⁺ (aq. acid) | H₂O | 1-Phenylethanol |

| H⁺, CH₃OH | CH₃OH | (1-Methoxyethyl)benzene |

| HBr (conc.) | Br⁻ | (1-Bromoethyl)benzene |

| Ni Catalyst, PhMgBr | Ph⁻ | 1,1-Diphenylethane |

Carbocation intermediates, such as the 1-phenylethyl cation formed during SN1 reactions, are susceptible to molecular rearrangements to form more stable carbocations. slideshare.net A common type of rearrangement is the Wagner-Meerwein rearrangement, which involves a nih.govresearchgate.net-shift of a hydrogen, alkyl, or aryl group. wikipedia.orglscollege.ac.in

In the specific case of the 1-phenylethyl cation generated from this compound, the carbocation is already a relatively stable secondary, resonance-stabilized benzylic cation. A potential nih.govresearchgate.net-hydride shift from the adjacent methyl group would lead to the exact same carbocation, making the rearrangement degenerate and unobservable.

However, in structurally related systems, such rearrangements can be significant. For example, if the substrate were (1-ethoxy-2-methylpropyl)benzene, the initially formed secondary benzylic carbocation could undergo a nih.govresearchgate.net-hydride shift to generate a more stable tertiary benzylic carbocation before being trapped by a nucleophile. While not a prominent pathway for this compound itself, the potential for such rearrangements is a key consideration in the reactivity of substituted benzylic ethers. fiveable.memychemblog.com

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₁₄O |

| Benzene | C₆H₆ |

| 1-(1-Ethoxyethyl)-4-nitrobenzene | C₁₀H₁₃NO₃ |

| 1-(1-Ethoxyethyl)-2-nitrobenzene | C₁₀H₁₃NO₃ |

| 1-Bromo-4-(1-ethoxyethyl)benzene | C₁₀H₁₃BrO |

| 1-Bromo-2-(1-ethoxyethyl)benzene | C₁₀H₁₃BrO |

| 1-(4-(1-Ethoxyethyl)phenyl)ethan-1-one | C₁₂H₁₆O₂ |

| 1-(2-(1-Ethoxyethyl)phenyl)ethan-1-one | C₁₂H₁₆O₂ |

| Phenylboronic acid | C₆H₇BO₂ |

| 4-(1-Ethoxyethyl)-1,1'-biphenyl | C₁₆H₁₈O |

| Styrene | C₈H₈ |

| (E)-1-(1-Ethoxyethyl)-4-styrylbenzene | C₁₈H₂₀O |

| Ethanol | C₂H₅OH |

| 1-Phenylethanol | C₈H₁₀O |

| (1-Methoxyethyl)benzene | C₉H₁₂O |

| (1-Bromoethyl)benzene | C₈H₉Br |

| 1,1-Diphenylethane | C₁₄H₁₄ |

Radical Reactions and Oxidative Processes of this compound

Theoretical considerations suggest that this compound would be susceptible to radical reactions and oxidative processes, primarily initiated by the abstraction of the benzylic hydrogen. However, specific studies detailing these processes for this particular ether are conspicuously absent from the scientific record.

Hydrogen atom abstraction is a critical initiation step in many radical reactions. For this compound, the most likely site for this abstraction is the benzylic position due to the resonance stabilization of the resulting radical. The stability of this benzylic radical would be further influenced by the adjacent ethoxy group.

General studies on similar benzylic ethers indicate that the rate and selectivity of hydrogen atom abstraction are dependent on the nature of the abstracting radical and the reaction conditions. For instance, radical bromination of ethylbenzene (B125841) is known to occur selectively at the benzylic position, a principle that would likely extend to its ethoxy derivative. youtube.compearson.com However, without specific experimental data for this compound, any discussion on reaction kinetics, preferred reagents, or product distributions remains speculative.

Table 1: Postulated Hydrogen Abstraction from this compound

| Reactant | Initiator | Postulated Intermediate Radical | Potential Product |

| This compound | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | 1-ethoxy-1-phenylethyl radical | Products of subsequent reactions (e.g., halogenation, oxidation) |

This table is based on theoretical principles of radical chemistry, as specific experimental data for this compound is not available.

Intramolecular radical cyclization is a powerful tool in organic synthesis for the construction of cyclic systems. wikipedia.org For a radical generated from this compound to undergo cyclization, the molecule would need to possess an appropriately positioned unsaturated moiety, such as a double or triple bond. In the absence of such a functional group within the standard structure of this compound, intramolecular cyclization would not be a primary reaction pathway.

Should a derivative of this compound be synthesized with a tethered alkene or alkyne, it is plausible that the benzylic radical could initiate a cyclization event. The regioselectivity of such a cyclization would be governed by Baldwin's rules and the relative stability of the resulting cyclic radical intermediates. Research on other systems has shown that 5-exo and 6-exo cyclizations are generally favored. wikipedia.org

Chemo- and Regioselectivity in Reactions of this compound

The concepts of chemo- and regioselectivity are central to understanding the outcomes of chemical reactions. In the context of radical reactions of this compound, regioselectivity would primarily pertain to the site of initial radical formation. As previously discussed, the benzylic position is the most probable site of hydrogen abstraction. youtube.com

Chemoselectivity would become a factor if the molecule contained other functional groups susceptible to radical attack. For instance, if the phenyl ring were substituted with other alkyl groups, the selectivity of hydrogen abstraction between the benzylic position of the ethoxyethyl group and other benzylic positions would depend on the relative bond dissociation energies and steric factors.

In electrophilic aromatic substitution reactions, which are mechanistically distinct from radical reactions, the ethoxyethyl group would be expected to act as an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. However, under radical conditions, the reactivity is dictated by the stability of the radical intermediates.

Table 2: Predicted Regioselectivity in a Hypothetical Radical Halogenation of this compound

| Reaction Type | Reagent | Predicted Major Product | Predicted Minor Product(s) |

| Radical Bromination | N-Bromosuccinimide (NBS), light | 1-Bromo-1-ethoxyethyl)benzene | Aromatic bromination products |

This prediction is based on the known high selectivity of NBS for benzylic C-H bonds and the general principles of radical reactivity.

Applications of 1 Ethoxyethyl Benzene in Advanced Organic Synthesis

(1-Ethoxyethyl) as a Versatile Protecting Group

In complex, multi-step organic syntheses, it is often necessary to temporarily block the reactivity of certain functional groups to prevent them from interfering with reactions elsewhere in the molecule. The ethoxyethyl (EE) group is an acetal-type protecting group frequently employed to mask the hydroxyl group of alcohols and phenols.

Protection of Alcohols and Phenols

The hydroxyl group in alcohols is a versatile but often problematic functional group due to its acidic proton and the nucleophilicity of its oxygen atom. uobaghdad.edu.iq These properties can interfere with a wide range of reactions, particularly those involving strong bases or nucleophiles like Grignard reagents. masterorganicchemistry.com To circumvent this, the hydroxyl group is temporarily converted into a less reactive derivative, such as an ethoxyethyl (EE) ether. masterorganicchemistry.comuwindsor.ca

The EE group is readily introduced by the acid-catalyzed addition of an alcohol or phenol (B47542) to ethyl vinyl ether. This reaction forms a stable acetal (B89532) that effectively masks the reactivity of the hydroxyl group. youtube.com The resulting EE ether is stable under various conditions, including exposure to strong bases and many organometallic reagents. uobaghdad.edu.iq

(1-Ethoxyethyl)benzene as a Key Building Block (Synthon)

While the ethoxyethyl group is well-established for protection, the specific compound this compound also holds potential as a synthon—a molecular fragment used to build larger molecules. However, its application in this role is not as widely documented as its protective function.

In the Construction of Complex Natural Products and Bioactive Molecules

The synthesis of natural products often involves the assembly of complex carbon skeletons from smaller, strategically chosen building blocks. While saturated, three-dimensional fragments are increasingly sought after in drug discovery to explore new chemical space, the direct use of this compound as a key building block in the documented synthesis of complex natural products or bioactive molecules is not prominently reported in the surveyed literature. digitellinc.com

In the Synthesis of Pharmaceutical and Agrochemical Intermediates

Pharmaceutical and agrochemical synthesis relies on a robust supply of versatile intermediates. While benzene (B151609) and its derivatives are foundational to the chemical industry, specific research detailing the role of this compound as a crucial intermediate in the large-scale synthesis of modern pharmaceutical or agrochemical compounds is limited in the available scientific literature.

Role of this compound as a Reaction Solvent

The choice of solvent is critical in directing the outcome of a chemical reaction, influencing reaction rates, and determining product selectivity. researchgate.netresearchgate.net Solvents can play a passive role by simply dissolving reactants or an active role by participating in the reaction mechanism. researchgate.net While related aromatic compounds like ethylbenzene (B125841) are used as industrial solvents, there is no significant evidence in the reviewed literature to suggest that this compound is commonly employed as a reaction solvent in advanced organic synthesis. wikipedia.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | α-Methylbenzyl ethyl ether |

| Acetic Acid | - |

| Benzyl (B1604629) Ether | Bn |

| Ethyl Vinyl Ether | - |

| Ethylbenzene | Phenylethane |

| Pyridinium p-toluenesulfonate | PPTS |

| Tetrabutylammonium fluoride | TBAF |

| tert-butyldimethylsilyl ether | TBDMS ether |

Solvent Effects on Reaction Kinetics and Selectivity

The kinetic profile and selectivity of a chemical reaction are intricately linked to the properties of the solvent in which it is conducted. Solvents can influence reaction rates by stabilizing or destabilizing the transition state relative to the ground state of the reactants. The polarity, polarizability, and hydrogen bonding capability of a solvent are key factors that govern these interactions.

This compound, with its ether and benzene components, is expected to behave as a moderately polar aprotic solvent. Its physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14O echemi.comchemsrc.com |

| Molecular Weight | 150.22 g/mol echemi.comnih.gov |

| Density | 0.9212 g/cm³ at 20 °C echemi.com |

| Boiling Point | 183.1 °C at 760 mmHg chemsrc.com |

| Flash Point | 60.2 °C echemi.com |

The rate of a reaction can be significantly altered by changing the solvent. For instance, in nucleophilic substitution reactions, a polar aprotic solvent like this compound would be expected to solvate the cation while leaving the anion relatively free, thereby increasing its nucleophilicity and accelerating the reaction rate. The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on the rates of substitution and elimination reactions.

To illustrate the potential solvent effects of this compound on reaction kinetics, a hypothetical study on the Menschutkin reaction between triethylamine (B128534) and ethyl iodide is presented in Table 2. The data compares the hypothetical rate constants in this compound with those in other common solvents.

Table 2: Hypothetical Rate Constants for the Menschutkin Reaction in Various Solvents

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| n-Hexane | 1.88 | 1 |

| Benzene | 2.28 | 15 |

| This compound) | ~4-6 (estimated) | 50 (hypothetical) |

| Acetone (B3395972) | 20.7 | 700 |

The hypothetical data suggests that this compound, with its moderate polarity, could offer a significant rate enhancement compared to nonpolar solvents like hexane (B92381) and benzene, without reaching the high rates observed in more polar solvents like acetone or nitrobenzene. This could be advantageous in reactions where excessive reactivity leads to side products.

Solvent choice can also dictate the selectivity of a reaction, influencing both regioselectivity and stereoselectivity. By selectively solvating different transition states, a solvent can favor the formation of one product over another. For example, in reactions involving ambident nucleophiles, the solvent can influence which atom of the nucleophile attacks the electrophile. The ether oxygen in this compound could potentially coordinate with electrophiles, thereby influencing the stereochemical outcome of a reaction.

Use in Specific Reaction Classes (e.g., Acid-Catalyzed Transformations)

Ethers are generally considered to be relatively unreactive and are often used as solvents for a wide range of organic reactions. libretexts.orgpearson.com However, under strongly acidic conditions, ethers can be cleaved. wikipedia.orgkhanacademy.orglibretexts.org This reactivity makes the choice of an ether solvent, such as this compound, in acid-catalyzed transformations a nuanced decision.

While the ether linkage in this compound is susceptible to cleavage by strong acids like HBr or HI, it is generally stable to many Lewis and Brønsted acids commonly used as catalysts in organic synthesis. libretexts.orgwikipedia.org This stability, coupled with its ability to dissolve a variety of organic substrates, makes it a potentially suitable solvent for certain acid-catalyzed reactions.

For example, in Friedel-Crafts alkylation or acylation reactions, a non-coordinating solvent is often preferred. The ether oxygen in this compound could potentially coordinate with the Lewis acid catalyst, which might modulate its activity. This could be either detrimental, by deactivating the catalyst, or beneficial, by attenuating its reactivity and improving selectivity.

A key area of interest is the synthesis of (1-alkoxyethyl)benzenes themselves, which can be achieved through the acid-catalyzed addition of alcohols to styrene (B11656). A study on the chemical equilibrium of this reaction using a cation exchanger as a heterogeneous catalyst has been reported. rsc.org This indicates that under these conditions, the product, a (1-alkoxyethyl)benzene, is stable.

To illustrate the potential influence of this compound as a solvent in an acid-catalyzed reaction, consider the hypothetical acid-catalyzed rearrangement of a pinacol. The selectivity for the migration of different groups can be influenced by the solvent's ability to stabilize the resulting carbocation intermediates.

Table 3: Hypothetical Product Distribution in the Acid-Catalyzed Pinacol Rearrangement in Different Solvents

| Solvent | Dielectric Constant (ε) | % Product A (Phenyl Migration) | % Product B (Methyl Migration) |

|---|---|---|---|

| Toluene | 2.38 | 60 | 40 |

| This compound) | ~4-6 (estimated) | 75 (hypothetical) | 25 (hypothetical) |

| Dichloromethane | 8.93 | 85 | 15 |

The hypothetical data in Table 3 suggests that a solvent of intermediate polarity like this compound could offer a favorable balance, promoting the migration of the more stabilizing phenyl group to a greater extent than a nonpolar solvent, while avoiding the high selectivity and potential side reactions that might occur in a highly polar solvent.

Theoretical and Computational Chemistry Studies on 1 Ethoxyethyl Benzene

Electronic Structure and Energetics Calculations

The foundation of computational analysis lies in solving the Schrödinger equation, for which approximate methods are employed. These calculations allow for the determination of molecular geometries, energies, and electronic properties.

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CCSD), derive solutions from first principles without empirical parameters. DFT, on the other hand, calculates the electronic energy based on the electron density, offering a balance between computational cost and accuracy that makes it highly popular for a wide range of chemical systems. readthedocs.io

For aromatic systems similar to (1-Ethoxyethyl)benzene, such as ethylbenzene (B125841), DFT methods have been shown to provide reliable results. bohrium.com A common and well-validated approach involves using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electronic structure. bohrium.comresearchgate.net While specific ab initio and DFT studies focused solely on this compound are not prevalent in the literature, the application of these standard methodologies would be the established approach to investigate its properties.

This compound possesses significant conformational flexibility due to the rotation around the C(phenyl)-C(ethyl) and C-O single bonds. Conformational analysis aims to identify the stable isomers (conformers) and determine their relative energies to understand the molecule's preferred shapes.

Computational methods are ideally suited for mapping the potential energy surface (PES) associated with bond rotations. For a related molecule, ethylbenzene, calculations have shown that the lowest energy conformation is one where the ethyl group is perpendicular to the plane of the benzene (B151609) ring. researchgate.netresearchgate.net For this compound, the analysis would be more complex due to the additional ethoxy group. The key dihedral angles to be investigated would be:

τ1 (C-C-O-C): Rotation around the ether bond.

τ2 (Ph-C-C-O): Rotation of the ethoxyethyl group relative to the phenyl ring.

A systematic scan of the PES by varying these angles would reveal the global and local energy minima, corresponding to the most stable conformers. The results of such an analysis would typically be presented in a table comparing the relative energies of the identified stable structures.

Table 1: Illustrative Conformational Analysis Data for this compound This table is representative of typical computational outputs and is for illustrative purposes.

| Conformer | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | 180 (anti) | 90 (gauche) | 0.00 |

| Local Minimum 1 | 60 (gauche) | 90 (gauche) | 1.25 |

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived. These descriptors help in quantifying the reactivity and stability of a molecule. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): A global measure of electrophilic character.

For the closely related molecule ethylbenzene, these parameters have been calculated, providing a benchmark for what could be expected for this compound. bohrium.com

Table 2: Representative Quantum Chemical Descriptors (Calculated for Ethylbenzene) Data based on findings for ethylbenzene, illustrating typical values for a similar structure. bohrium.comresearchgate.net

| Descriptor | Value | Unit |

|---|---|---|

| HOMO Energy | -6.75 | eV |

| LUMO Energy | -0.45 | eV |

| HOMO-LUMO Gap | 6.30 | eV |

| Chemical Potential (μ) | -3.60 | eV |

| Hardness (η) | 3.15 | eV |

| Softness (S) | 0.317 | eV⁻¹ |

Computational Modeling of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed steps of a chemical reaction, including the identification of transient species like transition states and intermediates.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction pathway. ucsb.edu Locating the precise geometry and energy of a TS is critical for understanding reaction kinetics. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used to find these structures. researchgate.net

Once a candidate TS structure is located, its identity must be confirmed. This is done through two steps:

Frequency Calculation: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. researchgate.net A successful IRC calculation confirms that the located TS smoothly connects the intended reactants and products, thereby validating the proposed reaction step. ulpgc.es

For a reaction such as the formation of this compound from styrene (B11656) and ethanol (B145695), this analysis would be essential to confirm the transition states for the protonation of styrene and the subsequent nucleophilic attack by ethanol.

The acid-catalyzed addition of an alcohol to an alkene, the core reaction for forming this compound, proceeds via a carbocation intermediate. A computational study would involve optimizing the geometry and calculating the energy for each species along this pathway.

Proposed Reaction Pathway for the Formation of this compound:

Reactants: Styrene + Ethanol + H⁺ (catalyst)

TS1: Transition state for the protonation of the styrene double bond to form a carbocation.

Intermediate: The stable benzylic carbocation (1-phenylethyl cation).

TS2: Transition state for the nucleophilic attack of ethanol on the carbocation.

Intermediate: Protonated this compound.

TS3: Transition state for the deprotonation by a base (e.g., another ethanol molecule).

Products: this compound + H⁺ (catalyst regenerated)

Table 3: Illustrative Energy Profile Data for this compound Synthesis This table presents hypothetical but chemically reasonable relative energies for the proposed reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (Styrene + Ethanol) | 0.0 |

| TS1 | Protonation TS | +15.2 |

| I1 | Carbocation Intermediate | +5.7 |

| TS2 | Nucleophilic Attack TS | +8.1 |

| I2 | Protonated Product | -10.5 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Styrene |

| Ethanol |

| Ethylbenzene |

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) Studies

While specific, dedicated Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) studies on this compound are not extensively documented in publicly available literature, its structural motifs—an aromatic ring and an ether group—allow for informed predictions of its behavior based on studies of similar compounds. QSAR and QSPR models are computational tools that correlate molecular structures with their biological activities and physicochemical properties, respectively.

QSPR studies, on the other hand, would aim to predict the physicochemical properties of this compound and its analogs. These properties are determined by molecular descriptors, which are numerical representations of a molecule's structure. Key descriptors for this compound would include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).

A hypothetical QSPR study on a series of alkoxybenzene derivatives, including this compound, might aim to predict properties such as boiling point, solubility, and partitioning behavior. The following interactive data table illustrates the kind of data that would be used and generated in such a study.

Table 1: Hypothetical QSPR Data for Alkoxybenzene Derivatives

| Compound Name | Molecular Weight ( g/mol ) | LogP (Octanol-Water Partition Coefficient) | Predicted Boiling Point (°C) |

| (1-Methoxyethyl)benzene | 136.19 | 2.35 | 175.4 |

| This compound | 150.22 | 2.88 | 194.2 |

| (1-Propoxyethyl)benzene | 164.25 | 3.41 | 211.8 |

| (1-Isopropoxyethyl)benzene | 164.25 | 3.29 | 205.6 |

| (1-Butoxyethyl)benzene | 178.27 | 3.94 | 228.5 |

In this hypothetical table, as the alkyl chain of the ether group increases in length, the molecular weight and lipophilicity (LogP) increase, which in turn is predicted to lead to a higher boiling point. The branching in the alkyl chain, as seen with isopropoxy, typically leads to a slight decrease in boiling point compared to the straight-chain isomer. These relationships are foundational to QSPR modeling and are crucial for designing molecules with specific desired properties. A study on a group of aliphatic ethers highlighted the use of multivariate regression models and machine learning techniques like support vector machines to create predictive models for various physicochemical and ecotoxicological properties. nih.gov

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

The intermolecular forces governing the behavior of this compound are a combination of those arising from its aromatic and ether components. The primary forces at play are:

Van der Waals Forces: These are the dominant forces and include London dispersion forces, which are present in all molecules and increase with molecular size and surface area. The benzene ring and the ethyl groups contribute significantly to these interactions.

Dipole-Dipole Interactions: The carbon-oxygen-carbon ether linkage introduces a permanent dipole moment to the molecule, leading to dipole-dipole interactions between this compound molecules. stackexchange.comquora.comechemi.com

π-Interactions: The electron-rich benzene ring can participate in various non-covalent interactions, including π-π stacking (with other aromatic rings), cation-π interactions (with positive ions), and anion-π interactions (with negative ions).

MD simulations would be instrumental in understanding how this compound behaves in different solvent environments. In a nonpolar solvent, such as hexane (B92381), the interactions would be dominated by London dispersion forces. In a polar aprotic solvent like acetone (B3395972), both dispersion and dipole-dipole interactions would be significant.

In a polar protic solvent, such as water or ethanol, the ether oxygen of this compound can act as a hydrogen bond acceptor. stackexchange.comechemi.com This interaction is crucial for its solubility in such solvents. MD simulations could quantify the strength and lifetime of these hydrogen bonds, providing insight into the solvation shell structure.

The following interactive data table summarizes the expected dominant intermolecular interactions of this compound with various types of solvents, which could be explicitly modeled and analyzed through molecular dynamics simulations.

Table 2: Expected Dominant Intermolecular Interactions of this compound in Different Solvents

| Solvent Type | Example Solvent | Dominant Intermolecular Interaction with this compound |

| Nonpolar | Hexane | London Dispersion Forces |

| Polar Aprotic | Acetone | Dipole-Dipole Interactions, London Dispersion Forces |

| Polar Protic | Water | Hydrogen Bonding (as acceptor), Dipole-Dipole Interactions, London Dispersion Forces |

| Aromatic | Toluene | π-π Stacking, London Dispersion Forces |

MD simulations could also be employed to study the aggregation behavior of this compound in solution. At higher concentrations, molecules might self-associate through a combination of π-π stacking of the benzene rings and hydrophobic interactions of the alkyl groups. These simulations would provide a dynamic, atomistic-level view of these processes that is often inaccessible through experimental means alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Ethoxyethyl)benzene in academic research?

- Methodological Answer : The synthesis typically involves etherification reactions, such as the Williamson ether synthesis, where benzyl alcohol derivatives react with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., NaOH). Catalytic methods using phase-transfer catalysts or metal catalysts (e.g., palladium) may enhance yield and selectivity. Researchers should optimize reaction conditions (temperature, solvent polarity, stoichiometry) and validate purity via GC-MS or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC with standardized columns (e.g., C18 or DB-5) to assess purity.

- Spectroscopy : Confirm structure via H/C NMR (e.g., ethoxy proton signals at ~1.2–1.4 ppm and aromatic protons at 6.5–7.5 ppm) and FT-IR (C-O-C stretch at ~1100 cm).

- Mass Spectrometry : Compare fragmentation patterns with reference spectra (e.g., molecular ion peak at m/z 150) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention without inducing vomiting .

Advanced Research Questions

Q. How can physiologically-based pharmacokinetic (PBPK) modeling predict this compound's distribution in biological systems?

- Methodological Answer :

- Analog Selection : Identify structurally similar chemicals (e.g., ethylbenzene, toluene) with existing PBPK models using molecular descriptors (e.g., logP, molecular weight) and correlation coefficients .

- Parameterization : Extract tissue-partition coefficients and metabolic rates from analogues. Validate against in vivo rat inhalation studies by comparing simulated vs. experimental blood concentration curves .

- Sensitivity Analysis : Test model robustness to variations in hepatic metabolism or renal excretion rates .

Q. What methodologies resolve contradictions in experimental data on this compound’s reactivity under varying conditions?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in instrumentation (e.g., GC detector variability) via repeated measurements.

- Comparative Studies : Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient air) to isolate confounding factors (e.g., oxidation).

- Computational Modeling : Use DFT calculations to predict reaction pathways and compare with empirical data .

Q. How should researchers design experiments to investigate this compound’s metabolic byproducts in environmental systems?

- Methodological Answer :

- Experimental Design :

- Exposure Systems : Use microcosms or bioreactors to simulate environmental conditions (e.g., soil, aquatic).

- Analytical Methods : Employ LC-QTOF-MS for non-targeted screening of metabolites.

- Data Interpretation : Apply multivariate statistics (e.g., PCA) to distinguish degradation pathways and identify persistent intermediates .

Data Management & Reporting Standards

Q. What are best practices for processing and presenting raw data from this compound experiments?

- Methodological Answer :

- Raw Data : Store in appendices with metadata (e.g., instrument settings, calibration curves).

- Processed Data : Normalize results (e.g., peak area ratios in chromatography) and present in tables/graphs with error bars (SD or SEM).

- Statistical Tests : Use ANOVA for multi-group comparisons or t-tests for paired data, ensuring p-values are reported with confidence intervals .

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.